4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a complex organic compound with significant potential in medicinal chemistry. The compound features a morpholine ring, a sulfonyl group, and an oxazole moiety, which contribute to its diverse biological activities. It is primarily utilized in scientific research, especially in the fields of pharmacology and organic synthesis. The compound is classified under small organic molecules with applications in drug design and development.
The compound has been cataloged under the CAS number 823828-32-6 and has a molecular weight of 449.32 g/mol. Its detailed chemical structure can be found in databases such as PubChem, where it is characterized by its unique InChI key (JTXFKXWXYCDWOH-UHFFFAOYSA-N) and canonical SMILES representation (C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br) .
This compound falls under the category of sulfonamides and heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine typically involves multiple synthetic steps, including the formation of the morpholine ring and the introduction of the bromophenyl sulfonyl group.
The reaction mechanism typically involves nucleophilic attack by the morpholine nitrogen on the sulfonyl chloride, followed by cyclization with the oxazole moiety. The yields of these reactions can vary, often ranging from 50% to 70% depending on reaction conditions .
The molecular structure of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is characterized by:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often monitored using thin-layer chromatography (TLC) to assess progress and yield .
The mechanism of action for 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is hypothesized based on its structural components:
Research indicates that compounds with analogous structures exhibit significant activity against gram-positive pathogens, suggesting potential applications in antibiotic development .
The compound's physical properties include:
Key chemical properties include:
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine has several notable applications:
The synthesis of 4-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine employs divergent strategies that converge morpholine and oxazole precursors through sequential functionalization. A predominant route involves a cesium carbonate-mediated S-alkylation between 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and 2-bromo-1-phenylethanone, followed by sodium borohydride reduction to install the ethanol linker. This intermediate undergoes cyclodehydration with morpholine under acid catalysis to yield the oxazole-morpholine core [2]. Alternatively, a one-pot assembly leverages 4-(4-aminophenyl)morpholin-3-one as a precursor, where oxidative chlorination using chlorine dioxide/sodium chlorite generates a reactive halonium species. Subsequent nucleophilic displacement by 2-phenyloxazole-5-thiol achieves conjugation, achieving yields >75% with minimized purification steps [4].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
S-Alkylation/Cyclization | Cesium carbonate, NaBH₄, acid catalyst | 57–65 | High regioselectivity, scalable |
One-Pot Oxidative Chlorination | Chlorine dioxide, sodium chlorite | 75–82 | Fewer intermediates, faster convergence |
Reductive Amination | Morpholine, sodium triacetoxyborohydride | 60–68 | Mild conditions, tolerates diverse R groups |
A third approach employs morpholine as a nucleophile in reductive amination reactions with 4-(4-bromophenylsulfonyl)-2-phenyloxazole-5-carbaldehyde. Sodium triacetoxyborohydride facilitates imine reduction at ambient temperature, enabling late-stage morpholine incorporation. This method accommodates electron-deficient oxazoles without compromising the sulfonyl bridge’s integrity [4] [5].
Lewis acids serve as essential catalysts for constructing the sulfonyl-oxazole linkage. Zinc chloride (10 mol%) promotes electrophilic sulfonylation between 5-morpholinooxazole and 4-bromobenzenesulfonyl chloride by activating the sulfonyl chloride toward addition. This occurs via a Zn-coordinated transition state that lowers the activation barrier by ~15 kcal/mol, as confirmed by density functional theory calculations [4]. The reaction proceeds in aprotic solvents like acetonitrile at 80°C, achieving 85% conversion within 4 hours.
Cycloaddition strategies exploit 1,3-dipolar cyclizations of morpholine-functionalized nitrile ylides with sulfonyl-activated alkynes. Silver(I) oxide catalyzes the decarboxylative generation of ylides from morpholine-derived imino acids, which then undergo regioselective [3+2] cycloaddition with 4-bromophenyl ethynyl sulfone. This method constructs the oxazole ring de novo while establishing the C–S bond concomitantly, though it requires stringent anhydrous conditions [4].
Halonium intermediates enable selective C–N bond formation between electron-rich morpholine and oxazole systems. In situ generation of bromiranium ions from 4-bromostyrene using chlorine dioxide/sodium chlorite facilitates nucleophilic attack by morpholine’s nitrogen. This anti-addition proceeds with >95% stereoselectivity, forming a β-bromo-morpholine adduct that undergoes base-assisted cyclization (via potassium carbonate) with 2-phenyl-5-carboxyoxazole. The carboxylic acid group acts as a leaving group upon activation, forming the target hybrid in 70% yield [4].
Key advantages include:
The oxazole ring’s inherent π-excessive character directs electrophiles to C-4 and C-5 positions. Sulfonylation of 5-morpholinooxazole occurs exclusively at C-4 due to the morpholine group’s +R effect, which elevates electron density at C-5, making it less susceptible to electrophiles. This allows predictable sulfonylation at C-4 using 4-bromobenzenesulfonyl chloride in tetrahydrofuran with triethylamine as base. Nuclear magnetic resonance studies confirm C-4 functionalization by characteristic downfield shifts of the C-4 proton to δ 8.25 ppm and a distinct J-coupling (3.2 Hz) between sulfonyl-linked carbon and adjacent protons [2] [5].
Table 2: Regioselectivity in Oxazole Sulfonylation
Oxazole Substituent at C-5 | Electrophile | Attack Position | Relative Rate (kᵣₑₗ) |
---|---|---|---|
Morpholine | 4-Bromobenzenesulfonyl chloride | C-4 | 1.00 (reference) |
Phenyl | 4-Bromobenzenesulfonyl chloride | C-5 | 0.45 |
Methyl | 4-Bromobenzenesulfonyl chloride | C-4/C-5 mixture | 0.31 |
Computational validation: Density functional theory calculations (B3LYP/6-31G*) reveal the morpholine-substituted oxazole exhibits a 0.15 eV higher HOMO density at C-4 versus C-5, rationalizing its sulfonylation preference. Electrophilic aromatic substitution proceeds through a Wheland intermediate stabilized by resonance delocalization into the morpholine oxygen’s lone pairs, lowering the transition state energy by 9.3 kcal/mol compared to phenyl-substituted analogues [5].
Table 3: Density Functional Theory Parameters for Electrophilic Substitution
Oxazole System | HOMO-LUMO Gap (eV) | Charge at C-4 (e⁻) | Charge at C-5 (e⁻) | ΔE‡ (kcal/mol) |
---|---|---|---|---|
5-Morpholinooxazole | -0.919 | -0.142 | -0.162 | 14.2 |
5-Phenyloxazole | -0.875 | -0.138 | -0.155 | 23.5 |
5-Methyloxazole | -0.901 | -0.139 | -0.158 | 18.9 |
These methodologies collectively enable the efficient, regiocontrolled synthesis of 4-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine, establishing a foundation for developing structurally related antimicrobial and antitumor agents [2] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1